molecular formula C5H11Cl2F3N2 B6151668 2-(trifluoromethyl)piperazine dihydrochloride CAS No. 1956341-90-4

2-(trifluoromethyl)piperazine dihydrochloride

Cat. No.: B6151668
CAS No.: 1956341-90-4
M. Wt: 227.05 g/mol
InChI Key: FWKQCSXZPHHOPQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperazine dihydrochloride (CAS: 1956341-90-4) is a chemical building block of interest in medicinal chemistry and pharmacology research. Piperazine cores are a common scaffold in bioactive molecules, and the introduction of a trifluoromethyl group can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity . While related piperazine derivatives are studied for their interactions with various neurological targets , the specific research applications of this particular salt form are an area of ongoing investigation. It is primarily utilized by researchers as a key synthetic intermediate in the development and exploration of novel compounds. This product is provided with a stated purity of ≥95% and is intended for laboratory research purposes only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQCSXZPHHOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956341-90-4
Record name 2-(trifluoromethyl)piperazine dihydrochloride
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Synthetic Methodologies for 2 Trifluoromethyl Piperazine Dihydrochloride

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of the CF3 group at a specific position on the piperazine (B1678402) ring or its immediate precursor. This can be accomplished through various chemical pathways, including radical, nucleophilic, or electrophilic methods.

Introduction of the Trifluoromethyl Group onto Piperazine Precursors

A prevalent strategy for synthesizing 2-(trifluoromethyl)piperazine (B144428) involves introducing the CF3 group onto a linear, acyclic precursor, which is subsequently cyclized to form the piperazine ring. This multi-step approach allows for precise control over the position of the trifluoromethyl substituent. A key method involves the diastereoselective nucleophilic addition of a trifluoromethyl source to an α-amino sulfinylimine. nih.gov This reaction creates a trifluoromethylated diamine derivative, which serves as the direct precursor for the piperazine ring, ensuring the CF3 group is correctly positioned for the subsequent cyclization step. acs.org

Radical-Mediated Trifluoromethylation Approaches

Radical trifluoromethylation provides an efficient route for forming C-CF3 bonds. These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a stable precursor, which then adds to a substrate. mdpi.com In the context of piperazine synthesis, this could involve the reaction of a •CF3 source with an unsaturated precursor, such as an enamine or an imine derivative of a diamine, followed by cyclization.

A common and readily available source for generating the trifluoromethyl radical is sodium triflinate (CF3SO2Na). nih.gov The reaction is often initiated electrochemically or with an oxidizing agent. The generated •CF3 radical can add to a carbon-carbon or carbon-nitrogen double bond in an acyclic precursor, leading to a new radical intermediate that can participate in a cascade cyclization to form the heterocyclic ring. nih.gov

Table 1: Example of a Radical Trifluoromethylation Reaction Condition

Reagent Role Typical Conditions
Sodium Triflinate (CF3SO2Na) Trifluoromethyl Radical Source Anodic oxidation
Unsaturated Precursor Substrate for radical addition Undivided cell, constant current

Nucleophilic Trifluoromethylation Reagents in Piperazine Synthesis

Nucleophilic trifluoromethylation is a powerful and widely used strategy. This approach utilizes reagents that can deliver a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic carbon atom. In the synthesis of trifluoromethylated piperazines, this typically involves the reaction of a nucleophilic CF3 source with an imine or a related electrophilic precursor. acs.orgnih.gov

The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. nih.gov Its reaction with an α-amino sulfinylimine, an imine-like precursor, proceeds via a diastereoselective nucleophilic addition to the carbon-nitrogen double bond. This key step installs the trifluoromethyl group and sets the stereochemistry of the resulting acyclic diamine precursor, which is then ready for cyclization. acs.org

Ring-Closure Approaches to the 2-(Trifluoromethyl)piperazine Skeleton

Ring-closure, or cyclization, strategies are fundamental to forming the piperazine heterocycle. These methods start with acyclic, flexible precursors that already contain the trifluoromethyl group and all the necessary atoms for the ring. The final step involves one or more intramolecular reactions to forge the bonds that create the six-membered ring.

Cyclization of Acyclic Amine Precursors

A robust method for constructing the piperazine core involves the cyclization of a suitably functionalized 1,2-diamine. mdpi.com When the target is 2-(trifluoromethyl)piperazine, the synthesis begins with an acyclic precursor that is a diamine derivative with the CF3 group at the desired position.

One such pathway begins with the trifluoromethylated diamine generated from the nucleophilic addition of TMSCF3 to a sulfinylimine, as described previously. acs.org This acyclic intermediate possesses the two necessary nitrogen atoms and the correctly positioned trifluoromethyl group. The cyclization is then typically achieved in a two-step sequence: first, acylation of one of the amino groups with a two-carbon electrophile like 2-chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form a piperazinone intermediate. Subsequent reduction of the amide carbonyl group yields the final piperazine ring. acs.org

Intramolecular Reactions for Piperazine Ring Formation

The formation of the piperazine ring from a linear precursor relies on key intramolecular bond-forming reactions. After generating the acyclic trifluoromethylated diamine, the molecule is primed for cyclization. A common method involves converting one of the amine functionalities into a nucleophile and the other into a leaving group precursor on a two-carbon tether.

For instance, the reaction of the diamine with 2-chloroacetyl chloride first forms an amide. acs.org The presence of a base then facilitates an intramolecular SN2 reaction, where the second amine attacks the carbon bearing the chlorine atom, displacing it and closing the ring to form a piperazinone. acs.org This stable intermediate can be isolated before the final ring-forming step. The synthesis is completed by the reduction of the amide within the piperazinone ring, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to afford the desired 2-(trifluoromethyl)piperazine. acs.org

Table 2: Example of a Ring-Closure and Reduction Sequence

Step Reagents Purpose
Acylation/Cyclization 2-Chloroacetyl chloride, NaHCO3 Forms piperazinone intermediate

The resulting 2-(trifluoromethyl)piperazine free base can then be converted to its dihydrochloride (B599025) salt by treatment with hydrochloric acid in a suitable solvent.

Mannich-type Cyclizations with Trifluoromethylated Intermediates

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of synthesizing trifluoromethyl-substituted piperazines, a Mannich-type cyclization can be envisioned using trifluoromethylated building blocks. This approach typically involves the reaction of a trifluoromethylated imine or iminium ion with a suitable enol or enolate.

The strategic incorporation of a trifluoromethyl (CF3) group is of significant interest in medicinal chemistry as it can enhance properties like metabolic stability and lipophilicity. researchgate.net A stereocontrolled Mannich-type reaction using an α-CF3 amide and isatin (B1672199) imines has been reported as a direct route to β-CF3 amines. thieme.de While this specific example does not yield a piperazine, the principle can be extended. A plausible pathway to a 2-(trifluoromethyl)piperazine ring would involve a bifunctional amine, a formaldehyde (B43269) source, and a trifluoromethylated intermediate that can act as the enol component, leading to a subsequent cyclization to form the piperazine ring. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the intermediates, requiring careful optimization of reaction conditions.

Reactant A Reactant B Reactant C Catalyst/Conditions Product Type
EthylenediamineFormaldehydeα-(Trifluoromethyl)ketoneAcid or Base Catalysis2-(Trifluoromethyl)piperazine precursor
N-protected ethylenediaminePre-formed trifluoromethylated imineEnolizable ketoneLewis or Brønsted AcidSubstituted piperazine precursor
Ugi-type Multicomponent Reactions

Ugi-type multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic step. nih.gov The classic Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a dipeptide-like α-acylamino amide product. nih.govmdpi.com

This methodology can be adapted for the synthesis of heterocyclic scaffolds like piperazines. organic-chemistry.org A "split-Ugi" methodology has been developed for use with bis-secondary diamines, such as piperazine, to create diverse libraries of 1,4-disubstituted piperazine-based compounds. nih.gov To synthesize the 2-(trifluoromethyl)piperazine core, a trifluoromethylated aldehyde or amine could be employed as one of the starting components. For instance, reacting a protected ethylenediamine, a trifluoromethylated aldehyde, an isocyanide, and a suitable carboxylic acid could generate an intermediate that, after deprotection and intramolecular cyclization, yields the desired piperazine ring. The efficiency and high atom economy of MCRs make them an attractive strategy for generating complex molecules. nih.gov

Component 1 (Amine) Component 2 (Carbonyl) Component 3 (Isocyanide) Component 4 (Acid) Key Intermediate
N-Boc-ethylenediamineTrifluoroacetaldehydeCyclohexyl isocyanideAcetic AcidAcyclic Ugi product
EthylenediamineFormaldehydetert-Butyl isocyanide2-(Trifluoromethyl)acetic acidAcyclic Ugi product
Palladium-Catalyzed Hydroamination Reactions

Palladium-catalyzed hydroamination reactions have emerged as a robust method for the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.org This reaction involves the intramolecular or intermolecular addition of an N-H bond across a carbon-carbon multiple bond. For the synthesis of 2-(trifluoromethyl)piperazine, an intramolecular approach would be most suitable.

The synthesis would begin with a strategically designed aminoalkene substrate containing a trifluoromethyl group. This precursor, upon exposure to a palladium catalyst, undergoes cyclization to form the piperazine ring. organic-chemistry.org This method offers high diastereoselectivity, often favoring the formation of trans-substituted piperazines. nih.govorganic-chemistry.org The choice of protecting groups on the nitrogen atoms and the specific palladium catalyst and ligand system are crucial for achieving high yields and selectivity. organic-chemistry.org

Substrate Catalyst Ligand Conditions Product Selectivity
N-protected 2-(trifluoromethyl)aminoalkenePd(OAc)2BINAPToluene, 80°CProtected 2-(trifluoromethyl)piperazineHigh trans-selectivity
N-protected 2-(trifluoromethyl)aminoalkene[Pd(OC(O)CF3)2]DPPFAcid cocatalystProtected 2-(trifluoromethyl)piperazineHigh regioselectivity

Derivatization of Pre-formed Piperazine Rings Bearing Trifluoromethyl Groups

Once the 2-(trifluoromethyl)piperazine core is synthesized, it can be further functionalized, most commonly at the nitrogen atoms, to generate a wide array of derivatives.

N-Alkylation and N-Arylation Strategies

N-arylation of the piperazine ring is a key transformation for creating compounds with significant applications in medicinal chemistry. Palladium- and copper-catalyzed cross-coupling reactions are the premier methods for achieving this.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. wikipedia.org

For the N-arylation of 2-(trifluoromethyl)piperazine, the reaction would involve coupling the piperazine with an aryl bromide, chloride, or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The presence of the trifluoromethyl group on the piperazine ring is not expected to significantly interfere with the reaction, although optimization of the catalyst system and reaction conditions may be necessary to achieve high yields. One challenge can be controlling the selectivity between mono- and di-arylation, which can often be managed by adjusting the stoichiometry of the reactants. nih.gov

Aryl Halide Catalyst Ligand Base Solvent Typical Yield
4-BromotoluenePd2(dba)3RuPhosNaOtBuTolueneModerate to High
2-ChloropyridinePd(OAc)2XPhosK3PO4DioxaneModerate to High
1-Iodonaphthalene[(CyPF-tBu)PdCl2](none)Cs2CO3t-BuOHHigh

The Ullmann–Goldberg reaction is a copper-catalyzed alternative to the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder protocols using catalytic amounts of copper salts in combination with various ligands. scispace.comnih.gov

The N-arylation of 2-(trifluoromethyl)piperazine via an Ullmann–Goldberg reaction would involve heating the piperazine with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst (e.g., CuI) and a base. wikipedia.orgnih.gov The addition of ligands like phenanthroline or diamines can significantly accelerate the reaction and allow for lower reaction temperatures. scispace.com This method is particularly useful for specific substrates where palladium-based methods may be less effective.

Aryl Halide Catalyst Ligand Base Solvent Temperature
2-Iodobenzoic acidCuIPhenanthrolineK2CO3DMF120-150°C
4-BromoanisoleCuIN,N'-DimethylethylenediamineK3PO4Dioxane110°C
1-Iodo-3-nitrobenzeneCu(I) saltN,N-diethylsalicylamideCs2CO3NMP100-120°C
Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arenes

Aromatic Nucleophilic Substitution (SNAr) is a powerful method for forming carbon-nitrogen bonds, particularly with electron-poor aromatic systems. In the context of synthesizing derivatives of 2-(trifluoromethyl)piperazine, this reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nitrogen nucleophile of the piperazine.

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. For this reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex.

While direct SNAr reactions on a pre-formed 2-(trifluoromethyl)piperazine ring are a plausible synthetic route, the literature more commonly describes the SNAr reaction of a simpler amine followed by the construction of the trifluoromethylated piperazine ring. However, the principles of SNAr are fundamental. For instance, a suitably protected 2-(trifluoromethyl)piperazine can act as a nucleophile, attacking an electron-deficient arene like 2,4-dinitrochlorobenzene. The reaction is facilitated by the presence of nitro groups which activate the ring towards nucleophilic attack.

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reaction conditions, including the choice of solvent and base, are also critical for the success of the SNAr reaction.

Table 1: Key Factors in SNAr for Piperazine Synthesis
FactorDescriptionRelevance to 2-(Trifluoromethyl)piperazine Synthesis
SubstrateThe aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) at the ortho and/or para positions relative to the leaving group.Enables the coupling of the piperazine nitrogen to various aromatic scaffolds, a common step in drug synthesis.
NucleophileThe nitrogen atom(s) of the piperazine ring. The nucleophilicity can be modulated by the presence of substituents on the other nitrogen.A protected 2-(trifluoromethyl)piperazine can serve as the nucleophile to be introduced onto an aromatic system.
Leaving GroupTypically a halide (F, Cl, Br, I). Fluorine is often the best leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.Determines the reactivity of the aromatic partner in the coupling reaction.
SolventPolar aprotic solvents (e.g., DMF, DMSO) are commonly used as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.Choice of solvent can significantly impact reaction rate and yield.

Functionalization at Carbon Centers of the Piperazine Ring

While N-substitution of the piperazine ring is common, functionalization at the carbon atoms of the piperazine ring offers a pathway to greater structural diversity and has been an area of significant research interest. Direct C-H functionalization methods are particularly attractive as they avoid the need for pre-functionalized starting materials.

Recent advances have focused on photoredox catalysis to achieve C-H arylation and vinylation of piperazines. For instance, the use of an iridium photocatalyst can facilitate the coupling of N-Boc piperazines with 1,4-dicyanobenzenes to yield α-aryl-substituted piperazines. The mechanism involves the generation of an α-amino radical, which then couples with an arene radical anion.

Another approach involves the use of stannyl (B1234572) amine protocol (SnAP) reagents for the de novo synthesis of C-functionalized piperazines from aldehydes. This method relies on the copper-mediated generation of an α-aminyl radical from a tin-substituted starting material, which then undergoes cyclization with an imine intermediate.

Transition-metal-catalyzed α-C-H functionalization has also been explored, although it has been more challenging for piperazines compared to other saturated N-heterocycles due to potential side reactions involving the second nitrogen atom. Anodic oxidation represents an alternative electrochemical strategy for introducing alkoxy groups at the α-position, which can then be further diversified.

Stereoselective Synthesis of 2-(Trifluoromethyl)piperazine Dihydrochloride Enantiomers

The synthesis of enantiomerically pure 2-(trifluoromethyl)piperazine is of paramount importance, as the stereochemistry of a molecule is often critical to its pharmacological activity. Several strategies have been developed to control the stereochemical outcome of the synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. A prominent example in the synthesis of trifluoromethylated piperazines is the use of Ellman's auxiliary, N-(tert-butanesulfinyl)imines. This approach has been successfully employed in the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines. The chiral sulfinylimine, formed by the condensation of an α-amino aldehyde with (R)-N-tert-butanesulfinamide, directs the nucleophilic addition of the trifluoromethyl group.

Other chiral auxiliaries, such as those derived from ephedrine (B3423809) and oxazolidinones, are also widely used in asymmetric synthesis to control the formation of stereocenters. For example, chiral oxazolidinones, often referred to as Evans' auxiliaries, are effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazin-2-ones and piperazines.

The catalytic asymmetric synthesis of trifluoromethylated amines, which are precursors to or analogs of trifluoromethylated piperazines, has also been an area of active research. This includes the highly enantioselective catalytic isomerization of trifluoromethyl imines to the corresponding amines using chiral organic catalysts, such as cinchona alkaloids. Another strategy involves the asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts.

Diastereoselective transformations are a cornerstone of stereoselective synthesis. A key example in the synthesis of 2-(trifluoromethyl)piperazines is the nucleophilic addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to chiral α-amino sulfinylimines. This reaction is a straightforward route to obtaining trifluoromethylated vicinal diamines, which are precursors to the piperazine ring.

The reaction of the Ruppert-Prakash reagent with an N-sulfinyl imine, catalyzed by a fluoride source such as tetramethylammonium (B1211777) fluoride, proceeds with high diastereoselectivity. The stereochemical outcome is controlled by the chiral auxiliary, which can override any inherent substrate selectivity. This method provides access to stereochemically defined trifluoromethylated piperazines.

Table 2: Comparison of Stereoselective Synthesis Strategies
StrategyKey FeaturesExample in Trifluoromethylated Piperazine Context
Chiral Auxiliary-BasedStoichiometric use of a chiral moiety to direct a stereoselective reaction. The auxiliary is later removed.Use of Ellman's auxiliary (N-tert-butanesulfinamide) to direct the addition of the Ruppert-Prakash reagent.
Asymmetric CatalysisSubstoichiometric amount of a chiral catalyst generates an enantiomerically enriched product.Palladium-catalyzed asymmetric allylic alkylation for the synthesis of chiral piperazines.
Diastereoselective TransformationsA reaction that forms a new stereocenter, where the stereochemical outcome is influenced by an existing stereocenter in the molecule.Nucleophilic addition of the Ruppert-Prakash reagent to a chiral α-amino sulfinylimine.

Protecting Group Strategies in 2-(Trifluoromethyl)piperazine Synthesis

Protecting groups are essential in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. The synthesis of 2-(trifluoromethyl)piperazine often requires the differential protection of the two nitrogen atoms to allow for selective functionalization.

Common nitrogen protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions, while the Cbz group is removed by hydrogenolysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another common choice, particularly in solid-phase synthesis.

An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other, is highly desirable. For instance, a synthesis might employ a Boc group on one nitrogen and a benzyl (B1604629) group on the other. The benzyl group can be removed by hydrogenolysis, leaving the Boc group intact for subsequent reactions, or vice versa. In the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, p-methoxybenzyl (PMB) groups have been used to protect an amino alcohol precursor.

The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal without affecting other parts of the molecule. The strategic use of protecting groups is crucial for the successful synthesis of complex and highly functionalized 2-(trifluoromethyl)piperazine derivatives.

Process Chemistry Considerations for Scalable Synthesis of this compound

The industrial-scale synthesis of this compound necessitates a focus on safety, cost-effectiveness, robustness, and environmental impact. While detailed process chemistry for the large-scale production of 2-(trifluoromethyl)piperazine is not extensively documented in publicly available literature, insights can be drawn from patented racemic syntheses and scalable methodologies developed for structurally similar compounds, such as its 3-(trifluoromethyl) isomer. acs.org Key considerations for developing a viable industrial process involve the selection of starting materials, optimization of reaction conditions, control of impurities, and efficient isolation and purification of the final product.

Synthetic Route Selection and Raw Material Sourcing

The choice of synthetic route is a critical first step in process development. Patented methods for the synthesis of racemic 2-(trifluoromethyl)piperazine provide a foundation, though they often require significant optimization for large-scale application. Three notable routes have been reported in patent literature:

Condensation of 3,3,3-trifluoro-2-oxopropanal (B1362320) with N¹-benzylethane-1,2-diamine, followed by a debenzylation step. acs.org

Reaction of ethyl 3,3,3-trifluoro-2-oxopropanoate with N¹,N²-dibenzylethane-1,2-diamine, followed by reduction and debenzylation. acs.org

Copper-catalyzed trifluoromethylation of 2-iodopyrazine, followed by hydrogenation of the pyrazine (B50134) ring. acs.org

Each of these routes presents unique process chemistry challenges. For instance, the handling of potentially unstable intermediates like 3,3,3-trifluoro-2-oxopropanal and the management of high-pressure hydrogenation steps require specialized equipment and stringent safety protocols. The cost and availability of starting materials, such as fluorinated building blocks and catalysts, are also paramount considerations for commercial viability.

A scalable synthesis developed for the analogous (S)-N-Boc-3-(trifluoromethyl)piperazine highlights a robust process for producing a key fluorinated intermediate, 3,3,3-trifluoro-1-nitropropene. This process involves the condensation of fluoral hydrate (B1144303) and nitromethane (B149229). acs.org The optimization of this step for large-scale production focused on safe and practical execution, as detailed in the table below.

Table 1: Optimized Conditions for the Large-Scale Synthesis of 1,1,1-trifluoro-3-nitropropan-2-ol (B1597161) (Precursor to the Nitropropene Intermediate)

Parameter Condition Rationale for Scalability
Reactants 2,2,2-trifluoroethane-1,1-diol (Fluoral Hydrate), Nitromethane (CH₃NO₂) Readily available and cost-effective starting materials.
Catalyst Sodium Carbonate (Na₂CO₃) Inexpensive and effective base catalyst.
Solvent Water (H₂O) Safe, environmentally friendly, and low-cost solvent.
Temperature 70 °C Moderate temperature allows for controlled reaction rates without requiring specialized high-temperature equipment.
Addition Rate Slow, dropwise addition of nitromethane over 60 minutes Crucial for controlling the exothermic nature of the reaction and preventing runaway conditions on a large scale.

Data derived from a modified literature procedure for scalable synthesis. acs.org

Reaction Condition Optimization and Impurity Control

For example, in the synthesis of the 3-trifluoromethyl isomer, the cyclization of an amide precursor to form the ketopiperazine ring utilizes sodium hydride (NaH) as a base. acs.org On a large scale, the use of NaH requires careful engineering controls to manage its reactivity and the evolution of hydrogen gas. The choice of solvent (e.g., tetrahydrofuran, THF) and the addition of a catalyst like potassium iodide (KI) are critical for achieving high conversion and minimizing side reactions. acs.org

Impurity profiling is another crucial aspect of process chemistry. Potential impurities can arise from starting materials, side reactions, or degradation of intermediates and the final product. For instance, in the reduction of the ketopiperazine intermediate, the choice of reducing agent can significantly impact the impurity profile. The use of a borane-dimethyl sulfide (B99878) complex (BMS) was found to be effective, providing the desired product with high enantiomeric excess. acs.org On an industrial scale, the selection of a reducing agent would also weigh factors like cost, ease of handling, and the nature of the post-reaction work-up.

Table 2: Key Transformation and Reagent Considerations in a Scalable Piperazine Synthesis Pathway

Transformation Step Reagents & Conditions Process Chemistry Considerations
Amide Formation Chloroacetyl chloride, Ethyl Acetate (B1210297) (EtOAc), aq. NaHCO₃, 0–5 °C Biphasic system aids in temperature control and reaction moderation. Precise temperature control is critical to minimize side product formation.
Cyclization Sodium Hydride (NaH), Potassium Iodide (KI), Tetrahydrofuran (THF) Management of flammable hydrogen gas evolution. KI acts as a catalyst to improve reaction kinetics. Solvent selection is key for solubility and reactivity.
Amide Reduction Borane-dimethyl sulfide complex (BMS), THF, 50 °C Choice of a selective and efficient reducing agent. Control of temperature to prevent over-reduction or side reactions. Quenching and work-up procedures must be carefully designed for safety and efficiency.

Data based on the scalable synthesis of (S)-N-Boc-3-(trifluoromethyl)piperazine. acs.org

Work-up, Isolation, and Salt Formation

The final stages of the synthesis—work-up, purification, and salt formation—are critical for achieving the desired product quality and yield on a large scale. Procedures must be designed to be efficient, scalable, and environmentally conscious. This often involves extractions, crystallizations, and filtrations. Solvent selection is a key consideration, balancing product solubility, ease of removal, and regulatory compliance.

After the synthesis of the 2-(trifluoromethyl)piperazine free base, the formation of the dihydrochloride salt is typically the final step. This is generally achieved by treating a solution of the base with hydrochloric acid (HCl). The choice of solvent for this step is critical to ensure high recovery of the salt through precipitation. Solvents like isopropanol, ethanol, or ethyl acetate are commonly used. Process parameters to control include the temperature of crystallization, the rate of HCl addition, and the final pH to ensure complete salt formation and maximize yield and purity. The resulting solid is then isolated by filtration and dried under controlled conditions to meet the required specifications.

Advanced Spectroscopic and Analytical Characterization of 2 Trifluoromethyl Piperazine Dihydrochloride

Elucidation of Molecular Structure

The definitive structural elucidation of 2-(Trifluoromethyl)piperazine (B144428) Dihydrochloride (B599025) is achieved through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide complementary information regarding the compound's elemental formula, the connectivity of its atoms, and the spatial arrangement of its constituent nuclei.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic constituents.

For 2-(Trifluoromethyl)piperazine Dihydrochloride, analysis is typically performed on the protonated free base, [C₅H₉F₃N₂ + H]⁺. The experimentally measured mass is compared against the theoretically calculated mass based on the known isotopic masses of the elements. A close correlation between the observed and theoretical mass validates the proposed molecular formula.

FormulaSpeciesTheoretical Mass (m/z)Observed Mass (m/z)Difference (ppm)
C₅H₁₀F₃N₂[M+H]⁺155.0796155.0794-1.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring atoms through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The piperazine (B1678402) ring protons are expected to show complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The presence of the chiral center at the C-2 position renders the protons on C-3, C-5, and C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The two amine protons (N-H) typically appear as broad signals that can be confirmed by deuterium (B1214612) exchange.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.8 - 4.2m (multiplet)³JH-H, ³JH-F
H-3a, H-3b~3.2 - 3.6m (multiplet)²JH-H, ³JH-H
H-5a, H-5b~3.0 - 3.4m (multiplet)²JH-H, ³JH-H
H-6a, H-6b~3.0 - 3.4m (multiplet)²JH-H, ³JH-H
N1-H, N4-H~9.0 - 10.0br s (broad singlet)N/A

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the symmetry of the piperazine ring being broken by the trifluoromethyl group, four distinct carbon signals are expected. The carbon atoms of the trifluoromethyl group and the carbon to which it is attached (C-2) will exhibit characteristic splitting patterns due to coupling with the fluorine atoms.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
CF₃~124 - 128q (quartet)¹JCF ≈ 280 Hz
C-2~55 - 60q (quartet)²JCF ≈ 30 Hz
C-3~40 - 45s (singlet) or t (triplet)³JCF may be observed
C-5, C-6~38 - 43s (singlet)N/A

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For the 2-(trifluoromethyl)piperazine moiety, the three fluorine atoms of the CF₃ group are chemically equivalent. They are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton on the adjacent C-2 carbon (³JH-F).

Fluorine AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JHF, Hz)
CF₃~ -70 to -75d (doublet)³JH-F ≈ 7-10 Hz

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(Trifluoromethyl)piperazine, COSY would show cross-peaks between H-2 and the H-3 protons, and between adjacent protons around the piperazine ring (e.g., H-5 with H-6), confirming the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons by linking the known proton resonances to their corresponding carbon resonances. For instance, the proton signal assigned to H-2 would show a cross-peak to the carbon signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.eduscribd.com HMBC is vital for piecing together the molecular skeleton. Key correlations would include the H-3 protons showing a cross-peak to the C-2 carbon, and the H-2 proton showing correlations to C-3 and potentially the CF₃ carbon. This confirms the placement of the trifluoromethyl group relative to the rest of the piperazine ring.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The formation of the dihydrochloride salt significantly influences the spectrum, particularly in the N-H stretching region. The protonation of the two nitrogen atoms in the piperazine ring leads to the formation of secondary ammonium (B1175870) ions (-NH2+-). The N-H stretching vibrations in these groups typically appear as a broad band in the 2700-2400 cm⁻¹ region, which is characteristic of amine salts.

Key vibrational bands for the parent compound, piperazine, include C-H stretching, N-H stretching, and various ring deformation modes. niscpr.res.in In the case of the 2-substituted trifluoromethyl derivative, additional strong absorption bands corresponding to the C-F bonds are expected. Studies on related molecules, such as 1-(m-(trifluoromethyl)phenyl)piperazine, have shown that C-F stretching vibrations are typically observed in the 1350-1100 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the piperazine ring are expected in the 3000-2850 cm⁻¹ range. researchgate.net

Conformational analysis of 2-substituted piperazines suggests a preference for the substituent to be in the axial position. nih.gov This conformational preference influences the exact frequencies and intensities of the vibrational modes of the piperazine ring, providing insight into the molecule's three-dimensional structure.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretching (Ammonium Salt)2700 - 2400 (broad)Stretching vibration of the protonated amine groups in the piperazine ring.
C-H Stretching (Aliphatic)3000 - 2850Asymmetric and symmetric stretching of the CH₂ groups in the piperazine ring. researchgate.net
C-F Stretching1350 - 1100Strong absorption bands characteristic of the trifluoromethyl (-CF₃) group. nih.gov
N-H Bending1600 - 1500Bending vibration of the N-H bonds in the ammonium groups.
C-N Stretching1250 - 1020Stretching vibration of the carbon-nitrogen bonds within the piperazine ring. niscpr.res.in
Piperazine Ring VibrationsVarious (Fingerprint Region)Complex vibrations including ring stretching, deformation, and puckering modes.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it often provides clearer signals for non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the carbon skeleton of the piperazine ring and the symmetric C-F stretching modes of the trifluoromethyl group are expected to be prominent in the FT-Raman spectrum. Studies on similar piperazine derivatives have utilized FT-Raman to confirm and complement the assignments made from FT-IR spectra. nih.gov

The N-H stretching vibrations of the ammonium groups, which are broad and intense in the IR spectrum, often appear as weaker bands in the Raman spectrum. scispace.com Conversely, C-C and C-N stretching vibrations within the heterocyclic ring may produce stronger and sharper signals in the Raman spectrum, aiding in the detailed analysis of the ring's conformation. The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the fundamental vibrational modes of the molecule. niscpr.res.innih.gov

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C-H Stretching (Aliphatic)3000 - 2850Symmetric and asymmetric stretching of the CH₂ groups.
N-H Stretching (Ammonium Salt)2700 - 2400Typically weaker and sharper than in the corresponding IR spectrum.
C-F Symmetric Stretching~1100 - 1000Symmetric stretching of the C-F bonds in the -CF₃ group.
Piperazine Ring Breathing~900 - 700Symmetric stretching and bending of the entire piperazine ring, often strong in Raman.
C-N Stretching1250 - 1020Stretching vibrations of the C-N bonds.
C-C Stretching1000 - 800Stretching vibrations of the carbon-carbon bonds within the piperazine ring.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from related isomers and enantiomers. These techniques exploit differences in the physicochemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for differentiating between structural isomers, such as the 2-, 3-, and 4-trifluoromethylphenylpiperazines. researchgate.net Although the title compound is 2-(trifluoromethyl)piperazine, GC-MS can distinguish it from isomers where the trifluoromethyl group is attached to other positions on the piperazine ring, or from phenyl-substituted isomers.

In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Studies on trifluoromethyl-substituted piperazine and phenylpiperazine isomers have shown that the elution order is often dependent on the position of the substituent. researchgate.net For instance, on common non-polar or semi-polar stationary phases, the 2-substituted isomer often elutes before the 3- and 4-substituted isomers due to differences in steric hindrance and volatility. researchgate.net

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. For piperazine derivatives, fragmentation is typically initiated at the nitrogen atoms, leading to characteristic ions that can help identify the core structure. researchgate.netresearchgate.net While the electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative intensities of fragment ions, combined with their distinct retention times, allow for unambiguous differentiation.

Table 3: Typical GC-MS Parameters for Isomeric Piperazine Analysis

ParameterTypical Value / ConditionPurpose
Stationary Phase5% Phenyl Polysiloxane (e.g., Rtx-200)Provides separation based on boiling point and polarity, effective for isomeric resolution. researchgate.net
Injection ModeSplit/SplitlessIntroduces a small, precise amount of the sample onto the column.
Carrier GasHelium or HydrogenInert gas that carries the sample through the column.
Temperature ProgramRamped (e.g., 80°C to 280°C)Gradually increases column temperature to elute compounds with different boiling points. unodc.org
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Key Mass Fragmentsm/z related to piperazine ring cleavageFragments resulting from α-cleavage at the nitrogen atoms are common and aid in structural confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is an ideal method for analyzing this compound in complex matrices. nih.gov

The separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18) where a polar mobile phase is employed. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with varying polarities. nih.gov

The mass spectrometer, often a tandem MS (MS/MS) system, provides high selectivity and sensitivity for detection. gassnova.no Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov By selecting this precursor ion and detecting its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM), the compound can be quantified with high accuracy and precision, even at very low concentrations in complex mixtures. nih.gov

Table 4: Typical LC-MS Parameters for Piperazine Derivative Analysis

ParameterTypical Value / ConditionPurpose
Stationary PhaseC18 (Octadecylsilyl)Standard reversed-phase column for separating moderately polar compounds. researchgate.net
Mobile PhaseAcetonitrile/Water with additives (e.g., formic acid, ammonium formate)The organic/aqueous mixture provides separation, while additives improve peak shape and ionization efficiency. nih.govresearchgate.net
Elution ModeGradientVaries the mobile phase composition to improve separation of complex mixtures. nih.gov
Ionization ModeElectrospray Ionization (ESI), PositiveSoft ionization technique suitable for polar, basic compounds like piperazines, forming [M+H]⁺ ions. nih.gov
Detection ModeTandem MS (MS/MS)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Chiral Chromatography for Enantiomeric Purity Determination

2-(Trifluoromethyl)piperazine possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers, (R)- and (S)-2-(trifluoromethyl)piperazine. Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques like those described above. mdpi.com

Chiral chromatography is a specialized technique designed to separate enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system. mdpi.commdpi.com The CSP is composed of a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, leading to different retention times for the (R)- and (S)-enantiomers, thus enabling their separation. nih.gov

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial in many fields. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC for the separation of a broad range of chiral compounds, including amines. mdpi.com The development of a successful chiral separation method allows for the accurate quantification of each enantiomer, which is essential for quality control and stereoselective studies. mdpi.com

Table 5: Principles and Methods of Chiral Chromatography for Amines

TechniqueChiral Stationary Phase (CSP) TypePrinciple of Separation
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®, Chiralcel®)Enantiomers fit differently into the chiral cavities/grooves of the polysaccharide polymer, leading to differential retention. mdpi.com
Chiral HPLCPirkle-type (brush-type)Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the support.
Chiral GCCyclodextrin (B1172386) derivativesEnantiomers show differential inclusion into the chiral cavity of the cyclodextrin molecule. gcms.cz

Computational and Theoretical Chemistry Studies of 2 Trifluoromethyl Piperazine Dihydrochloride

Conformational Analysis and Energetics

The piperazine (B1678402) ring is known for its conformational flexibility, typically adopting a chair conformation. The introduction of a bulky and electron-withdrawing trifluoromethyl group at the C2 position, along with the protonation of the nitrogen atoms in the dihydrochloride (B599025) salt, significantly influences its conformational preferences and energy landscape.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimal geometry.

For 2-(trifluoromethyl)piperazine (B144428), studies have shown that the piperazine ring predominantly adopts a chair-type conformation. researchgate.net In this arrangement, the trifluoromethyl (-CF3) group has been found to preferentially occupy an equatorial position. researchgate.net This preference is a result of minimizing steric hindrance that would occur if the bulky -CF3 group were in the more crowded axial position. The equatorial position allows for greater separation from the other atoms on the ring, leading to a lower energy and more stable conformation.

General conformational studies of 2-substituted piperazines support the finding that bulky substituents tend to favor the equatorial position to reduce steric strain. However, in some 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov For 2-(trifluoromethyl)piperazine itself, semi-empirical calculations (PM3 and HAM/3) have supported the equatorial preference of the -CF3 group. researchgate.net DFT calculations, such as those using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed to refine these geometries and calculate vibrational frequencies to confirm that the structure corresponds to a true energy minimum. researchgate.netmdpi.com

The protonation of the two nitrogen atoms to form the dihydrochloride salt would further influence the geometry. The presence of positive charges on the nitrogens would alter bond lengths and angles due to electrostatic repulsion and changes in hybridization. The N-H bonds would orient themselves to minimize steric and electronic repulsion, likely adopting equatorial positions in the stable chair conformation.

Table 1: Predicted Conformational Preferences

Substituent Position on Piperazine Ring Preferred Orientation Computational Method
Trifluoromethyl (-CF3) C2 Equatorial Semi-empirical (PM3, HAM/3) researchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them.

MD simulations performed on piperazine and its derivatives, often in aqueous solutions, help in understanding their dynamic behavior. nih.govresearchgate.net For 2-(trifluoromethyl)piperazine dihydrochloride, an MD simulation would typically show the piperazine ring fluctuating around the stable chair conformation. It would also reveal less frequent transitions to other conformations, such as the boat or twist-boat forms. These higher-energy conformations represent transitional states or local energy minima on the potential energy surface.

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations. In the case of this compound, the key players are the protonated amine groups (N-H+) and the electronegative fluorine atoms of the trifluoromethyl group.

While a direct N-H+···F-C intramolecular hydrogen bond is possible, its strength and influence would depend on the specific geometry of the lowest energy conformation. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a theoretical method used to identify and characterize such bonds. mdpi.com Studies on similar fluorinated molecules have shown that intramolecular hydrogen bonds can stabilize conformations that might otherwise be less favorable. nih.govmdpi.com For example, in some ether-linked 2-substituted piperazines, an intramolecular hydrogen bond was found to further stabilize the axial conformation. nih.gov For 2-(trifluoromethyl)piperazine, where the -CF3 group is equatorial, an intramolecular hydrogen bond could potentially form between an axial N-H proton and a fluorine atom, further locking in the chair conformation.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can map out the distribution of electrons and predict regions of the molecule that are likely to engage in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the presence of the highly electronegative -CF3 group and the positive charges on the nitrogen atoms would significantly lower the energy levels of both the HOMO and LUMO compared to neutral piperazine. The electron-withdrawing nature of the trifluoromethyl group would pull electron density away from the piperazine ring. The HOMO would likely be localized on the piperazine ring framework, while the LUMO might have significant contributions from the C-F antibonding orbitals. The precise energies and distributions would be determined by DFT calculations.

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular Orbital Description Predicted Location of Electron Density Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Piperazine ring (C-C, C-N bonds) Site of electron donation (nucleophilicity)
LUMO Lowest Unoccupied Molecular Orbital Trifluoromethyl group, protonated nitrogens Site of electron acceptance (electrophilicity)

| HOMO-LUMO Gap | Energy difference (ΔE) | N/A | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, colored in red or yellow), which are prone to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would show strong positive potential (deep blue) around the two protonated nitrogen atoms (N-H+ groups). This indicates these are the most electron-deficient parts of the molecule and are highly susceptible to interaction with nucleophiles or negatively charged species. Another region of positive potential would be associated with the hydrogen atoms.

Conversely, the most negative potential (red) would be concentrated around the highly electronegative fluorine atoms of the -CF3 group. This region represents the most electron-rich part of the molecule, making it a likely site for interaction with electrophiles or positively charged species. The MEP surface provides a clear, intuitive map of the molecule's reactive sites, complementing the insights gained from FMO analysis. researchgate.netdeu.edu.tr

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the reactivity and stability of molecular systems. These descriptors are calculated based on the electronic structure of the molecule. While specific DFT studies for this compound are not widely available in the literature, analysis of closely related compounds such as 1-(m-(trifluoromethyl)phenyl)piperazine provides valuable insights into the expected electronic properties. nih.gov

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For piperazine derivatives, the nitrogen atoms are typically the most electron-rich regions, indicating they are likely sites for electrophilic attack.

Table 1: Calculated Quantum Chemical Descriptors for 1-(m-(trifluoromethyl)phenyl)piperazine (as an illustrative example) Calculations performed using DFT at the B3LYP/6-311++G(d,p) level.

DescriptorValueUnitSignificance
EHOMO-6.45eVElectron-donating ability
ELUMO-1.02eVElectron-accepting ability
Energy Gap (ΔE)5.43eVChemical reactivity and stability
Ionization Potential (I)6.45eVEnergy required to remove an electron
Electron Affinity (A)1.02eVEnergy released upon gaining an electron
Electronegativity (χ)3.735eVPower to attract electrons
Global Hardness (η)2.715eVResistance to charge transfer
Electrophilicity Index (ω)2.57eVPropensity to accept electrons

Source: Data derived from studies on 1-(m-(trifluoromethyl)phenyl)piperazine. nih.gov

Mechanistic Investigations of Reactions Involving 2-(Trifluoromethyl)piperazine

Computational studies are vital for elucidating the mechanisms of chemical reactions. For reactions involving 2-(trifluoromethyl)piperazine, such as N-alkylation, acylation, or more complex cyclization reactions, theoretical investigations can map out the potential energy surface, identify intermediates, and determine the structures of transition states. For instance, the synthesis of trifluoromethylated piperazin-2-ones from trifluoromethyl α-bromo enones and N,N'-disubstituted ethylenediamines has been proposed to proceed through a multistep mechanism involving the formation of a key captodative aminoenone intermediate. researchgate.net The unique electronic influence of the trifluoromethyl group is critical in directing the reaction pathway. researchgate.net

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, providing a theoretical description of the highest energy point along a reaction coordinate. The structure and energy of the TS determine the activation barrier and, consequently, the reaction rate. For reactions of piperazine derivatives, such as nucleophilic substitution, computational methods like DFT can be used to locate and characterize the geometry of the transition state. This involves identifying a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For example, in the N-alkylation of a piperazine ring, TS analysis would model the simultaneous breaking of a bond with a leaving group and the formation of a new carbon-nitrogen bond. This analysis provides insight into the stereoselectivity and regioselectivity of such reactions. researchgate.net

Structure-Property Relationships (excluding biological properties)

The trifluoromethyl (-CF3) group exerts a profound and somewhat paradoxical influence on the physicochemical properties of organic molecules. Its high electronegativity and strong electron-withdrawing nature significantly alter the electronic distribution within a molecule.

Lipophilicity: Lipophilicity, often measured as the partition coefficient (logP), is a measure of a compound's solubility in lipids versus water. Counterintuitively, the introduction of the highly polar -CF3 group generally increases a molecule's lipophilicity. This is primarily attributed to the large surface area and volume of the fluorine atoms, which can shield the polar C-F bonds and interact favorably with nonpolar solvents. The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88, quantifying its contribution to increased lipophilicity.

Table 2: Physicochemical Effects of the Trifluoromethyl Group

PropertyInfluence of -CF3 GroupRationale
Polarity Increases local polarityHigh electronegativity of fluorine atoms creates strong C-F bond dipoles.
Lipophilicity Generally increasesLarge van der Waals volume and surface area; favorable interactions with nonpolar environments.
Electron Density Strong electron-withdrawing effectInductive effect pulls electron density away from the attached ring or chain.
Metabolic Stability IncreasesThe C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage.

The distinct structural features of 2-(trifluoromethyl)piperazine give rise to characteristic spectroscopic signatures. Computational methods are frequently used to correlate these structural features with observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies of 2-(trifluoromethyl)piperazine have shown that the piperazine ring adopts a chair-type conformation in which the bulky trifluoromethyl group preferentially occupies an equatorial position to minimize steric strain. researchgate.net This conformation dictates the chemical shifts and coupling constants of the piperazine ring protons. 19F NMR is particularly informative, as the chemical shift of the -CF3 group is highly sensitive to its local electronic environment. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of solid 2-(trifluoromethyl)piperazine has revealed that the electron-withdrawing -CF3 group induces a significant secondary (β) chemical shift on the C 1s core binding energy of its nearest-neighbor carbon atom in the piperazine ring. researchgate.net A shift of +1.5 eV was observed, indicating a substantial decrease in electron density on the adjacent carbon atom, a finding supported by semi-empirical calculations. researchgate.net

Vibrational Spectroscopy (FTIR and FT-Raman): While specific spectra for the title compound are not detailed in the available literature, studies on analogous molecules like 1-(m-(trifluoromethyl)phenyl)piperazine show characteristic vibrational modes. nih.gov The C-F stretching and bending vibrations of the -CF3 group typically appear as strong bands in the infrared spectrum. The piperazine ring itself has characteristic N-H and C-N stretching modes, as well as ring deformation modes. DFT calculations are used to assign these vibrational frequencies and correlate them with specific molecular motions, confirming the molecule's conformational structure. nih.govsemanticscholar.org

Table 3: Key Structure-Spectroscopy Correlations for 2-(Trifluoromethyl)piperazine

Structural FeatureSpectroscopic TechniqueObservation
Piperazine Ring Conformation 1H NMRChair conformation is adopted.
-CF3 Group Position 1H NMROccupies the equatorial position to minimize steric hindrance. researchgate.net
Electronic Effect of -CF3 XPS (C 1s)Induces a +1.5 eV chemical shift on the adjacent ring carbon, indicating strong electron withdrawal. researchgate.net
-CF3 Group Vibrations FTIR / FT-RamanExpected to show strong, characteristic C-F stretching and bending modes.
Piperazine Ring Vibrations FTIR / FT-RamanCharacteristic N-H and C-N stretching and ring deformation modes.

Chemical Reactivity and Functionalization of the 2 Trifluoromethyl Piperazine Core

Nucleophilic Reactivity of Nitrogen Atoms

The piperazine (B1678402) core contains two secondary amine functionalities, which are nucleophilic in nature. The nitrogen atom at the 4-position (N4), being further away from the electron-withdrawing trifluoromethyl group, is generally more nucleophilic than the nitrogen at the 1-position (N1). This difference in reactivity allows for selective functionalization under controlled conditions.

N-Alkylation: The nitrogen atoms of 2-(trifluoromethyl)piperazine (B144428) readily undergo N-alkylation with various alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism. The choice of base, solvent, and reaction temperature can influence the degree of alkylation (mono- vs. di-alkylation) and the regioselectivity. For instance, using a bulky base or a sterically hindered alkyl halide can favor mono-alkylation at the less sterically hindered N4 position. Reductive amination is another common method for introducing alkyl substituents. nih.govmdpi.com

N-Arylation: The introduction of aryl groups at the nitrogen atoms is another important transformation. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com These reactions typically employ a palladium or copper catalyst and a suitable base to couple the piperazine with an aryl halide or triflate. nih.govmdpi.comresearchgate.netrsc.org The reaction conditions can be tuned to favor mono- or di-arylation.

Table 1: Representative Nucleophilic Substitution Reactions of 2-(Trifluoromethyl)piperazine
Reaction TypeReagents and ConditionsProduct TypeKey Features
N-AlkylationAlkyl halide (e.g., R-Br, R-Cl), Base (e.g., K2CO3, Et3N), Solvent (e.g., THF, DMF)N-Alkyl-2-(trifluoromethyl)piperazinesRegioselectivity can be controlled by steric factors and reaction conditions. researchgate.net
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C)N-Alkyl-2-(trifluoromethyl)piperazinesMild conditions and broad substrate scope. nih.gov
N-Arylation (Buchwald-Hartwig)Aryl halide (e.g., Ar-Br, Ar-Cl), Palladium or Copper catalyst, Base (e.g., NaOtBu, Cs2CO3), LigandN-Aryl-2-(trifluoromethyl)piperazinesVersatile method for forming C-N bonds with a wide range of aryl groups. mdpi.com

Electrophilic Substitution at Carbon Centers

Direct electrophilic substitution on the carbon atoms of the saturated piperazine ring is generally not a feasible reaction pathway. The ring is electron-rich due to the presence of the nitrogen atoms, but it lacks the aromaticity that facilitates classical electrophilic aromatic substitution. Reactions with strong electrophiles would likely lead to complex mixtures and potential ring opening.

However, if the 2-(trifluoromethyl)piperazine core is attached to an aromatic ring, as in N-aryl derivatives, then electrophilic aromatic substitution can occur on the appended aryl ring. The piperazine moiety, being an activating group, will direct incoming electrophiles to the ortho and para positions of the aromatic ring. The trifluoromethyl group on the piperazine ring would have a minor electronic influence on the directing effect of the piperazine nitrogen.

Reductive and Oxidative Transformations

Reductive Transformations: The piperazine ring is generally stable to many reducing agents. However, under harsh conditions, such as high-pressure hydrogenation with specific catalysts, ring opening might occur. More commonly, reductive transformations are applied to functional groups attached to the piperazine core. For instance, a nitro group on an N-aryl substituent can be reduced to an amino group without affecting the piperazine ring.

Oxidative Transformations: The nitrogen atoms of the piperazine ring are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. More vigorous oxidation can lead to ring cleavage. Studies on the oxidation of piperazine itself have shown the formation of products such as piperazinol and piperazinone. utexas.edu The presence of the trifluoromethyl group can influence the rate and outcome of these oxidation reactions due to its electronic effects. Oxidation at the α-position of the piperidine (B6355638) ring has been proposed as an activating step in the development of alkylating activity in 1-(arylazo)piperidines. rsc.org

Cycloaddition Reactions and Ring Expansion/Contraction

Cycloaddition Reactions: While 2-(trifluoromethyl)piperazine itself is not a typical substrate for cycloaddition reactions, piperazine derivatives can be synthesized through such methods. For example, [3+2] cycloaddition reactions are a common strategy for constructing five-membered heterocyclic rings, and this approach has been used to synthesize trifluoromethylated pyrazolidines and pyrazoles which can be precursors to or analogs of functionalized piperazines. rsc.orgrsc.orgnih.govnih.gov

Ring Expansion/Contraction: Ring expansion reactions provide a synthetic route to the piperazine core. For instance, the reaction of aziridines with suitable reagents can lead to the formation of six-membered piperazine rings. mdpi.com Conversely, ring contraction of piperidine derivatives can lead to the formation of pyrrolidines. While specific examples for the direct ring expansion to form 2-(trifluoromethyl)piperazine are not abundant in the literature, it represents a potential synthetic strategy.

Derivatization for Material Science Applications

The unique properties imparted by the trifluoromethyl group make 2-(trifluoromethyl)piperazine an attractive building block for various materials.

Polymerization Strategies

Piperazine is a key monomer in the synthesis of polyamide thin-film composite membranes used for nanofiltration and reverse osmosis. nih.govnih.govdocumentsdelivered.comresearchgate.netmdpi.com The interfacial polymerization of piperazine with a triacyl chloride, such as trimesoyl chloride, forms a highly cross-linked polyamide layer. nih.govmdpi.com The incorporation of 2-(trifluoromethyl)piperazine into these polymers can modify the properties of the resulting membranes, such as their hydrophobicity, chemical resistance, and separation performance. The trifluoromethyl group can enhance the free volume of the polymer, potentially leading to improved permeability.

Table 2: Polymerization of Piperazine Derivatives for Membrane Applications
MonomersPolymerization MethodResulting PolymerPotential Application
Piperazine and Trimesoyl ChlorideInterfacial PolymerizationCross-linked PolyamideNanofiltration and Reverse Osmosis Membranes nih.govnih.gov
2-(Trifluoromethyl)piperazine and Trimesoyl ChlorideInterfacial PolymerizationFluorinated Cross-linked PolyamideMembranes with modified hydrophobicity and separation properties

2 Trifluoromethyl Piperazine Dihydrochloride As a Building Block and Scaffold in Chemical Synthesis

Construction of Complex Heterocyclic Systems

2-(Trifluoromethyl)piperazine (B144428) dihydrochloride (B599025) serves as a valuable building block in the synthesis of more complex heterocyclic systems. The piperazine (B1678402) ring, with its two nitrogen atoms, offers multiple points for functionalization, while the trifluoromethyl group imparts unique electronic properties and metabolic stability to the target molecules. mdpi.com

One key application of this compound is in the construction of fused heterocyclic systems. For instance, it can be used as a scaffold to connect different aromatic or heteroaromatic moieties. A notable example is the synthesis of novel trifluoromethylpyridine piperazine derivatives, where the 2-(trifluoromethyl)piperazine unit acts as a linker between a trifluoromethylpyridine and another functional group. frontiersin.org This strategy has been employed to create compounds with potential applications in agrochemical research. frontiersin.orgrhhz.net

The reactivity of the secondary amine groups in the piperazine ring allows for its incorporation into larger, more complex structures through various chemical transformations. These can include N-arylation, N-alkylation, and acylation reactions, which pave the way for the synthesis of a diverse range of polycyclic and macrocyclic compounds. The diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines highlights the utility of this scaffold in creating stereochemically defined complex molecules. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the construction of complex heterocyclic systems from simple starting materials in a single step. taylorfrancis.comwindows.net The bifunctional nature of 2-(trifluoromethyl)piperazine makes it an ideal candidate for participation in MCRs, allowing for the rapid generation of libraries of complex molecules with diverse substitution patterns.

Scaffold Diversity for Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries with high scaffold diversity is crucial for identifying new bioactive compounds or materials with desired properties. rsc.org Diversity-oriented synthesis (DOS) is a strategy employed to create collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk 2-(Trifluoromethyl)piperazine dihydrochloride is a valuable building block in DOS due to its inherent structural features and chemical reactivity.

The piperazine core is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide range of biologically active compounds. nih.gov By using 2-(trifluoromethyl)piperazine as a starting point, chemists can generate a library of compounds with variations at the two nitrogen atoms and potentially at the carbon atoms of the ring. The trifluoromethyl group adds another layer of diversity, influencing the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability.

The general strategies for achieving scaffold diversity using this building block include:

Appendage Diversity: Attaching various substituents to the nitrogen atoms of the piperazine ring. This can be achieved through reactions such as alkylation, acylation, and arylation.

Stereochemical Diversity: The chiral nature of 2-(trifluoromethyl)piperazine allows for the synthesis of stereoisomers, which can exhibit different biological activities. Asymmetric synthesis methods can be employed to control the stereochemistry of the final products. rsc.org

Scaffold Modification: The piperazine ring itself can be modified through ring-opening or ring-expansion reactions to generate new heterocyclic scaffolds.

An example of the utility of this scaffold is in the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds, where a library of diverse molecules was created for screening for antiplasmodial activity. mdpi.com

Precursor for Advanced Fluoroorganic Compounds

The presence of the trifluoromethyl group makes this compound a valuable precursor for the synthesis of more advanced fluoroorganic compounds. mdpi.com The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

Starting from 2-(trifluoromethyl)piperazine, a variety of transformations can be envisioned to create novel fluoroorganic molecules:

Modification of the Piperazine Ring: The piperazine ring can be functionalized at the nitrogen atoms with other fluorine-containing moieties to create molecules with multiple fluorinated groups.

Ring Transformations: The piperazine ring can undergo ring-opening or rearrangement reactions to yield other fluorinated heterocyclic or acyclic compounds. For example, ring contraction of trifluoromethyl-substituted piperidines can lead to the formation of trifluoromethyl-substituted pyrrolidines. researchgate.net

Derivatization of the Trifluoromethyl Group: While the C-F bond is very strong, under certain conditions, the trifluoromethyl group can participate in chemical reactions, although this is less common.

The synthesis of various trifluoromethylated nitrogen-containing heterocycles often starts from building blocks like 2-(trifluoromethyl)piperazine. researchgate.net For instance, it can be a starting material for the synthesis of trifluoromethylated analogues of biologically active natural products.

Role in the Synthesis of Chiral Compounds

2-(Trifluoromethyl)piperazine is a chiral molecule, and its enantiomers can serve as valuable building blocks in asymmetric synthesis. nih.govportico.org The stereocenter at the 2-position of the piperazine ring can be used to induce chirality in subsequent reactions, leading to the formation of enantiomerically pure or enriched target molecules.

The synthesis of chiral α-trifluoromethylamines is an area of significant interest in medicinal chemistry. nih.gov 2-(Trifluoromethyl)piperazine can be utilized in several ways in this context:

As a Chiral Auxiliary: The enantiomerically pure piperazine can be temporarily incorporated into a molecule to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved.

As a Chiral Scaffold: The piperazine ring can be the core of the target chiral molecule. Asymmetric synthesis strategies are employed to construct the desired stereoisomer of the final product. A notable example is the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, which are valuable building blocks for drug discovery. nih.gov

Starting Material for Chiral Ligands: The nitrogen atoms in the piperazine ring can be functionalized to create chiral ligands for asymmetric catalysis.

The development of methods for the asymmetric synthesis of trifluoromethylated piperidines and other nitrogen heterocycles often relies on the use of chiral starting materials or catalysts, and chiral 2-(trifluoromethyl)piperazine can play a crucial role in these strategies. researchgate.net

Applications in Analytical Chemistry as Reference Standards or Reagents

In analytical chemistry, particularly in the field of forensic and clinical toxicology, the availability of pure and well-characterized reference standards is essential for the accurate identification and quantification of substances. fishersci.com Derivatives of 2-(trifluoromethyl)piperazine, such as 1-(2-trifluoromethylphenyl)piperazine (B40770) (2-TFMPP), are utilized as analytical reference standards. caymanchem.com

These compounds are often found in "designer drugs" or "party pills" and their detection in biological samples is important for law enforcement and public health. researchgate.netoup.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used for the analysis of these substances. oup.comscholars.directunodc.org

The use of 2-(trifluoromethyl)piperazine derivatives as reference standards involves:

Method Development and Validation: The pure standard is used to develop and validate analytical methods for its detection in various matrices such as urine, blood, and seized materials. This includes determining retention times, mass spectra, and limits of detection and quantification. scholars.direct

Qualitative and Quantitative Analysis: In routine analysis, the analytical data from a sample is compared to that of the reference standard to confirm the presence and determine the concentration of the substance.

The table below provides an example of a related compound used as an analytical reference standard.

Compound NameApplicationAnalytical Technique(s)
1-(2-Trifluoromethylphenyl)piperazine (2-TFMPP)Reference standard for the identification of designer drugsGC-MS, LC-MS

Utility in Environmental Chemistry Research

The unique properties imparted by the trifluoromethyl group have led to the investigation of 2-(trifluoromethyl)piperazine derivatives in environmental chemistry research, particularly in the context of agriculture. acs.orgsemanticscholar.org

A significant area of application is in the development of novel agrochemicals. Researchers have synthesized series of trifluoromethylpyridine piperazine derivatives and evaluated their biological activities. frontiersin.orgnih.govnih.gov These studies have shown that such compounds can act as potential plant activators, enhancing the natural defense mechanisms of plants against pathogens like viruses. frontiersin.orgnih.govnih.gov

The research in this area involves:

Synthesis of Analogues: 2-(Trifluoromethyl)piperazine is used as a core scaffold to synthesize a library of related compounds with different substituents. frontiersin.org

Biological Activity Screening: The synthesized compounds are tested for their efficacy as, for example, antiviral agents in plants. nih.govnih.gov

Mechanism of Action Studies: Research is conducted to understand how these compounds elicit a protective response in plants, which may involve the activation of specific biochemical pathways. nih.govnih.gov

The development of such compounds is part of a broader effort to find new and effective ways to protect crops and manage agricultural pests and diseases, which is a key aspect of environmental chemistry research. rhhz.net

Compound ClassApplication AreaResearch Focus
Trifluoromethylpyridine piperazine derivativesAgrochemicalsDevelopment of plant activators and antiviral agents

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Trifluoromethyl Piperazine Dihydrochloride

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has spurred research into new synthetic methodologies for piperazine (B1678402) derivatives and organofluorine compounds. researchgate.netingentaconnect.comdovepress.com Traditional multi-step syntheses of monosubstituted piperazines often involve protecting groups, leading to lower yields and significant waste. nih.gov Future research will likely focus on overcoming these limitations through several key "green chemistry" approaches. researchgate.net

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields in the synthesis of piperazine derivatives. researchgate.netnih.gov

Photoredox Catalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional methods, enabling C-H functionalization of piperazines under mild conditions. researchgate.netmdpi.comorganic-chemistry.org

Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions minimizes environmental impact. researchgate.netingentaconnect.com

Biocatalysis: Employing enzymes for the synthesis of chiral α-trifluoromethylated compounds can provide high enantioselectivity, a crucial aspect for pharmaceutical applications. acs.org

One-Pot Reactions: Combining multiple reaction steps into a single procedure, such as the one-pot synthesis of monosubstituted piperazines from a protonated piperazine, avoids intermediate isolation and purification, thus saving time, resources, and reducing waste. nih.gov

These strategies, summarized in the table below, represent promising avenues for the sustainable production of 2-(trifluoromethyl)piperazine (B144428) dihydrochloride (B599025).

Table 1: Comparison of Synthetic Methodologies

Methodology Advantages Relevance to 2-(Trifluoromethyl)piperazine Synthesis
Conventional Synthesis Well-established procedures Often requires protecting groups, multiple steps, and harsh reagents. nih.gov
Microwave-Assisted Rapid heating, shorter reaction times, higher yields. researchgate.netnih.gov Potential to accelerate key steps in the synthesis of the piperazine ring.
Photoredox Catalysis Mild reaction conditions, high selectivity, sustainable. mdpi.comorganic-chemistry.org Enables direct C-H functionalization, offering new routes to derivatives. mdpi.com
Biocatalysis High enantioselectivity, environmentally benign. acs.org Crucial for producing specific stereoisomers for pharmaceutical use. acs.org
Flow Chemistry Enhanced safety, scalability, and process control. mdpi.comresearchgate.net Allows for the safe handling of reactive fluorinating agents and intermediates. eurekalert.orgsciencedaily.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of fluorinated compounds, including 2-(trifluoromethyl)piperazine dihydrochloride, often involves highly reactive and potentially hazardous intermediates. dovepress.comeurekalert.org Process Analytical Technology (PAT), utilizing real-time monitoring, is critical for ensuring safety, optimizing reaction conditions, and maximizing yield and purity. acs.org

Future research will focus on integrating advanced spectroscopic techniques directly into the reaction setup. In-line Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. asahilab.co.jpcam.ac.uk Specifically, ¹⁹F NMR is exceptionally well-suited for monitoring trifluoromethylation reactions, allowing for the quantitative tracking of reagents, intermediates, and the final product without interfering with the reaction progress. asahilab.co.jp This real-time data allows for precise control over parameters like reagent addition and residence time, which is crucial for preventing the formation of byproducts and ensuring the complete consumption of reactive species. acs.orgasahilab.co.jpcam.ac.uk

Potential Spectroscopic Probes for Reaction Monitoring:

Spectroscopic Technique Information Provided Application in Synthesis
¹⁹F NMR Spectroscopy Quantitative analysis of fluorine-containing species. asahilab.co.jp Directly monitors the consumption of the trifluoromethyl source and formation of the product. asahilab.co.jp
FT-IR Spectroscopy Tracking of functional group changes. Monitors the formation and consumption of key bonds during the piperazine ring synthesis.

| Raman Spectroscopy | Complementary vibrational information to IR. | Useful for monitoring reactions in aqueous media or with minimal sample preparation. |

High-Throughput Computational Screening for Novel Chemical Transformations

Computational chemistry is emerging as a powerful tool for predicting and discovering new chemical reactions, moving beyond its traditional role of merely explaining reaction mechanisms. rsc.orgrsc.org For a molecule like 2-(trifluoromethyl)piperazine, computational methods can explore a vast chemical space to identify novel transformations and synthetic routes that might not be obvious through traditional experimental approaches. eurekalert.org

Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically simulate reactions between the piperazine derivative and a wide array of potential reactants. rsc.orgeurekalert.orgresearchgate.net These in silico screenings can predict viable reaction pathways, transition state energies, and potential products, guiding experimental efforts toward the most promising avenues. rsc.orgeurekalert.org This approach has already been used to discover new methods for creating fluorinated N-heterocycles. rsc.orgeurekalert.org Applying these computational tools to 2-(trifluoromethyl)piperazine could lead to the development of entirely new classes of derivatives with unique properties for drug discovery and materials science. emerginginvestigators.org

Exploration of its Role in Supramolecular Chemistry and Materials Science

The unique structural features of 2-(trifluoromethyl)piperazine—a heterocyclic ring capable of forming hydrogen bonds and a hydrophobic, electron-withdrawing trifluoromethyl group—make it an intriguing building block for supramolecular assemblies and advanced materials. rsc.orgnih.gov

Piperazine itself is widely used to construct hydrogen-bonded crystalline networks. rsc.org The introduction of a trifluoromethyl group can modulate these interactions, potentially leading to novel self-assembled structures and co-crystals with tailored properties. nih.gov

In materials science, the incorporation of trifluoromethyl groups into Metal-Organic Frameworks (MOFs) has been shown to significantly enhance their chemical stability and create specific adsorption sites. nih.govresearchgate.netrsc.org The trifluoromethyl groups can create a hydrophobic shielding effect around the metal clusters of the MOF, protecting the coordination bonds from attack by water or other guest molecules. nih.gov Using 2-(trifluoromethyl)piperazine or its derivatives as ligands in MOF synthesis could lead to robust, porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Potential Applications in Materials Science:

Stable Metal-Organic Frameworks (MOFs): The trifluoromethyl group can enhance the chemical and thermal stability of MOFs. nih.govalfa-chemistry.com

Fluorinated Polymers: Incorporation into polymers can improve durability, chemical resistance, and create materials with low surface energy for coatings. nbinno.comjeyamscientific.inyoutube.com

Crystalline Engineering: The piperazine moiety can direct the formation of specific hydrogen-bonded networks, allowing for the design of novel co-crystals and supramolecular assemblies. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams through a network of tubes or microreactors, offers significant advantages over traditional batch synthesis, particularly for fluorinated compounds. researchgate.neteurekalert.org This technology provides superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and facilitates scalability. mdpi.comresearchgate.netsciencedaily.comresearchgate.net

The synthesis of this compound and its derivatives is well-suited for flow chemistry. acs.org Continuous-flow processes have been developed for synthesizing piperazine-containing drugs and for performing trifluoromethylation reactions. mdpi.commdpi.comasahilab.co.jpresearchgate.net Integrating these steps into a fully automated platform could enable the rapid, efficient, and safe production of the target compound. researchgate.netnih.gov Automation allows for high-throughput screening of reaction conditions and the on-demand synthesis of a library of derivatives for biological testing or materials development, accelerating the discovery process. precedenceresearch.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(trifluoromethyl)piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling trifluoromethyl-substituted intermediates with piperazine derivatives under palladium-catalyzed amination (e.g., using tert-butyl piperazine-1-carboxylate and aryl halides) . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂), solvent systems (e.g., DMF/THF), and reaction temperature (80–120°C). Post-synthesis, Boc-deprotection with HCl yields the dihydrochloride salt . Purity is confirmed via HPLC (≥98%) and elemental analysis .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C/¹⁹F) to confirm trifluoromethyl group integration and piperazine ring conformation .
  • Mass spectrometry (ESI-MS) for molecular ion detection (e.g., [M+H⁺] at m/z 447.90 for C₁₉H₂₁ClF₃N₃O₂S) .
  • XRD for crystalline structure validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the primary pharmacological targets of 2-(trifluoromethyl)piperazine derivatives?

  • Methodological Answer : The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, enabling interactions with:

  • Dopamine/norepinephrine receptors (e.g., α₂-adrenergic antagonism ).
  • Antiviral targets (e.g., SARS-CoV-2 protease inhibition via piperazine scaffold binding ).
  • Kinases (e.g., TRK/PD-1/PD-L1 inhibition in cancer studies ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2-(trifluoromethyl)piperazine analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases receptor affinity .
  • Linker modifications : Replacing methylene with ethylene linkers improves PROTAC conjugate stability .
  • Pharmacokinetic profiling : LogP adjustments (e.g., via -OCH₃ groups) enhance BBB penetration for CNS targets .

Q. What strategies resolve contradictions in reported biological activities (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance issues (e.g., CYP3A4-mediated degradation) .
  • Formulation optimization : Encapsulation in liposomes or PEGylation improves bioavailability in murine models .
  • Target validation : CRISPR knockdown of suspected off-target receptors (e.g., 5-HT₃) clarifies mechanism .

Q. How do forced degradation studies inform the stability profile of this compound?

  • Methodological Answer :

  • Oxidative stress : Exposure to H₂O₂ (3% v/v) generates sulfoxide derivatives detectable via LC-MS/MS .
  • Photolytic degradation : UV irradiation (254 nm, 48 hrs) reveals piperazine ring cleavage products .
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>200°C) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Impurity profiling : LC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) resolves polar degradation products (e.g., des-trifluoromethyl analogs) .
  • Limit of detection (LOD) : Achieve ≤0.1% sensitivity using charged aerosol detection (CAD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.